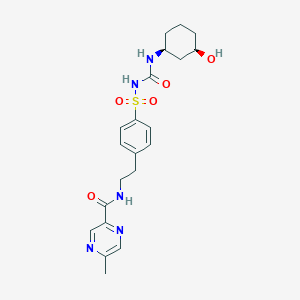

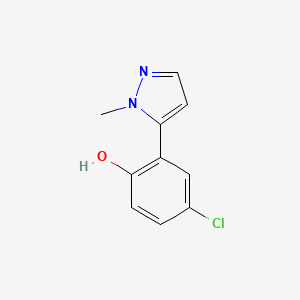

![molecular formula C10H6ClN3O B1493716 6-Chlor-3H-pyrimido[4,5-b]indol-4(9H)-on CAS No. 1403589-25-2](/img/structure/B1493716.png)

6-Chlor-3H-pyrimido[4,5-b]indol-4(9H)-on

Übersicht

Beschreibung

The compound “6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one” is a type of pyrimidoindole, which is a class of compounds containing a pyrimidoindole moiety . Pyrimidoindoles are known for their complex structure and potential biological activities .

Synthesis Analysis

The synthesis of pyrimidoindole derivatives has been reported in several studies . For instance, a study reported the synthesis of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3 Inhibitors . Another study reported a method for the synthesis of 2-oxo-4-phenyl-2,3-dihydro-9H-pyrimido[4,5-b]indole as well as of 2-chloro- and 2-nitramino-4-phenylpyrimido[4,5-b]indoles .Molecular Structure Analysis

The molecular structure of pyrimidoindole derivatives is characterized by a pyrimidoindole moiety . The molecule contains multiple bonds, aromatic bonds, and several ring structures .Chemical Reactions Analysis

The chemical reactions involving pyrimidoindole derivatives are complex and can involve multiple steps . For example, the synthesis of 7-Chloro-9H-pyrimido[4,5-b]indole-based derivatives involved studying their structure–activity relationships with focus on the cyanoacetyl piperidine moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidoindole derivatives can vary widely depending on their specific structure . For example, the molecular formula of 4-Chloro-9H-pyrimido[4,5-b]indole is C10H6ClN3, with an average mass of 203.628 Da and a monoisotopic mass of 203.025024 Da .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Verbindungen, die von 6-Chlor-3H-pyrimido[4,5-b]indol-4(9H)-on abgeleitet sind, haben in Antitumorstudien vielversprechende Ergebnisse gezeigt. Sie zeigen eine antiproliferative Aktivität gegen verschiedene Krebszelllinien, darunter Hela, A549, HepG2 und MCF-7 . Die Einführung von Sulfonylgruppen in diese Verbindungen hat sich als eine Erhöhung ihrer antiproliferativen Wirksamkeit erwiesen, was auf ein Potenzial für die Entwicklung neuer Antitumormittel hindeutet .

Molekular Docking und Dynamiksimulationen

Diese Verbindungen wurden auch in Molekular-Docking-Studien verwendet, um ihre Bindungsorientierungen innerhalb der aktiven Zentren von Zielproteinen wie c-Met zu verstehen . Molekulardynamiksimulationen bewerten die Bindungsstabilitäten weiter, was für die Entwicklung wirksamer Medikamente mit hoher Affinität und Spezifität entscheidend ist .

Design und Synthese neuartiger Wirkstoffe

Die Kernstruktur von this compound dient als Leitverbindung für die Entwicklung und Synthese neuartiger therapeutischer Wirkstoffe. Durch Modifikation der Kernstruktur können Forscher Derivate mit verbesserten biologischen Aktivitäten und möglichen therapeutischen Anwendungen erzeugen .

Pharmakologisches Aktivitätsprofil

Die Forschung an bioaktiven Heterocyclen wie this compound ist mit der Entwicklung von Methoden für die Synthese und biologische Bewertung verbunden. Diese Verbindungen gehören zu einer breiteren Klasse von fusionierten Pyrimidinkernen, die vielfältige pharmakologische Aktivitäten aufweisen, darunter antimikrobielle, entzündungshemmende und antivirale Aktivitäten .

Antitumor-Assays

Spezifische Derivate von this compound wurden auf ihre Wachstumshemmung von menschlichen Tumorzellen untersucht. Diese Assays helfen beim Vergleich der Wirksamkeit dieser Verbindungen mit Standardmedikamenten wie Vinblastin und liefern Einblicke in ihr Potenzial als Antitumormittel .

Pharmakologische Anwendungen

Die stickstoffhaltigen Heterocyclen, die von dieser Verbindung abgeleitet sind, haben unterschiedliche pharmakologische Anwendungen. Sie werden auf ihre Antitumor-, Anti-HIV-, Antimykotika-, Antibakterien-, Antidiabetika- und zytotoxischen Eigenschaften untersucht, was sie zu einer vielseitigen Familie von Verbindungen für verschiedene therapeutische Anwendungen macht .

Wirkmechanismus

Target of Action

The primary target of the compound 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is the human hematopoietic stem cells (HSCs). This compound enhances the self-renewal of HSCs in vitro .

Mode of Action

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one interacts with its targets, the HSCs, by enhancing their self-renewal. This interaction results in an increase in the number of HSCs .

Biochemical Pathways

The compound 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one affects the biochemical pathways related to the self-renewal of HSCs. The downstream effects of this interaction include an increase in the number of HSCs, which can potentially lead to improved treatment outcomes for conditions that require stem cell therapy .

Result of Action

The molecular and cellular effects of the action of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one include enhanced self-renewal of HSCs. This leads to an increase in the number of these cells, which can be beneficial in stem cell therapy .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of glycogen synthase kinase-3 beta. Glycogen synthase kinase-3 beta is an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling pathways. The interaction between 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one and glycogen synthase kinase-3 beta involves binding to the ATP binding site of the enzyme, thereby inhibiting its activity . This inhibition has significant implications for the regulation of cellular processes and the potential treatment of diseases such as Alzheimer’s disease.

Cellular Effects

The effects of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of glycogen synthase kinase-3 beta by 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one leads to alterations in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound has been shown to affect the expression of genes involved in neuroprotection and synaptic plasticity, highlighting its potential therapeutic benefits for neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of action of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. At the molecular level, 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one binds to the ATP binding site of glycogen synthase kinase-3 beta, preventing the phosphorylation of its substrates . This inhibition disrupts the enzyme’s activity, resulting in downstream effects on cellular signaling pathways and gene expression. The compound’s ability to modulate these molecular interactions underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one have been observed to change over time. Studies have shown that this compound exhibits stability under various conditions, with minimal degradation over extended periods . Long-term exposure to 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one has been associated with sustained inhibition of glycogen synthase kinase-3 beta activity, leading to prolonged effects on cellular function. These findings suggest that 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one maintains its biochemical activity over time, making it a viable candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound result in effective inhibition of glycogen synthase kinase-3 beta, leading to beneficial effects on cellular processes and disease models . At high doses, 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily through hepatic pathways, involving enzymes such as cytochrome P450 . These metabolic processes affect the compound’s bioavailability and efficacy, with implications for its therapeutic use. Additionally, 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one may influence metabolic flux and metabolite levels, further contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with cellular transporters that facilitate its uptake and distribution to target sites . Once inside the cell, 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one accumulates in specific cellular compartments, where it exerts its biochemical effects. The compound’s distribution within tissues also influences its therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals contribute to the precise localization of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one, ensuring its effective inhibition of glycogen synthase kinase-3 beta and modulation of cellular processes. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

6-chloro-3,9-dihydropyrimido[4,5-b]indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O/c11-5-1-2-7-6(3-5)8-9(14-7)12-4-13-10(8)15/h1-4H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFXGUSQGSIRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2)N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

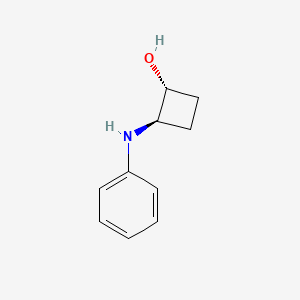

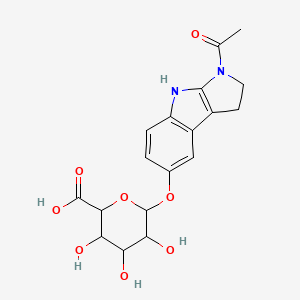

![3H-Pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493637.png)

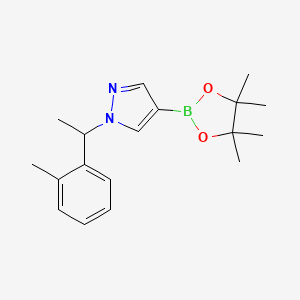

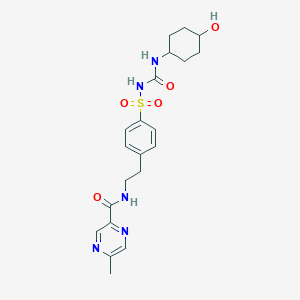

![(2R)-2-[(R)-Carboxy-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]methyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B1493642.png)

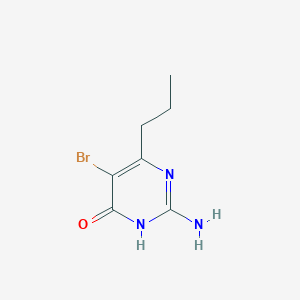

![2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493646.png)

![1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493649.png)

![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclobutan-1-ol](/img/structure/B1493652.png)

![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)

![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)